(3-methylidenecyclobutyl)benzene (3-methylidenecyclobutyl)benzene
Brand Name: Vulcanchem
CAS No.: 15760-38-0
VCID: VC11972668
InChI:
SMILES:
Molecular Formula: C11H12
Molecular Weight: 144.2

(3-methylidenecyclobutyl)benzene

CAS No.: 15760-38-0

Cat. No.: VC11972668

Molecular Formula: C11H12

Molecular Weight: 144.2

Purity: 95

* For research use only. Not for human or veterinary use.

(3-methylidenecyclobutyl)benzene - 15760-38-0

Specification

CAS No. 15760-38-0
Molecular Formula C11H12
Molecular Weight 144.2

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The core structure of (3-methylidenecyclobutyl)benzene consists of a benzene ring bonded to a cyclobutane ring at the 1-position, with a methylidene (CH2\text{CH}_2) group extending from the 3-position of the cyclobutane. This arrangement creates significant steric strain due to the cyclobutane’s inherent ring tension, compounded by the planar geometry of the benzene ring. The methylidene group introduces an sp²-hybridized carbon, enabling conjugation with the cyclobutane’s σ-framework and influencing electronic delocalization .

Stereoelectronic Effects

The compound’s reactivity is modulated by stereoelectronic factors. The cyclobutane ring adopts a puckered conformation to alleviate angle strain, while the methylidene group participates in hyperconjugation with adjacent C–C bonds. Computational studies of analogous methylenecyclobutane systems suggest that the exocyclic double bond stabilizes the structure through partial π-overlap with the cyclobutane ring . This interaction lowers the activation energy for ring-opening reactions, a feature exploited in catalytic transformations .

Synthesis and Catalytic Pathways

Friedel-Crafts Approaches

While direct synthesis methods for (3-methylidenecyclobutyl)benzene are sparsely documented, analogous compounds are synthesized via Friedel-Crafts alkylation. For example, the reaction of cyclobutylcarbinyl chlorides with benzene in the presence of AlCl3\text{AlCl}_3 yields cyclobutylbenzene derivatives. Adaptation of this method could involve substituting the carbinyl chloride with a methylidene-containing precursor, though yields may be limited by competing polymerization or rearrangements .

Table 1: Comparative Synthesis Routes for Cyclobutyl Aromatics

MethodCatalystsTemperature (°C)Key ProductsYield (%)
Friedel-CraftsAlCl3\text{AlCl}_325–80Cyclobutylbenzene40–60
Carene Isomerization Pt/ZSM-5200–400Toluene, m-Cymene70–85
Methylenecyclobutane Rearrangement Al2O3\text{Al}_2\text{O}_3300–4201-Methylcyclobutene55–75

Physicochemical Properties

Thermal Stability

The compound’s thermal behavior is influenced by ring strain. Thermogravimetric analysis of methylenecyclobutane analogs reveals decomposition onset at ~250°C, with major products including isoprene and 1-methylcyclobutene . For (3-methylidenecyclobutyl)benzene, similar cleavage of the cyclobutane ring is anticipated at elevated temperatures, yielding styrene derivatives or toluene via retro-Diels-Alder pathways .

Solubility and Reactivity

Polar aprotic solvents (e.g., THF, DMF) enhance solubility due to dipole interactions with the methylidene group. The compound undergoes regioselective electrophilic addition at the exocyclic double bond, as demonstrated by hydroboration and hydrosilylation reactions in analogous systems .

Table 2: Key Physicochemical Parameters

PropertyValueMeasurement Conditions
Molecular Weight144.2 g/mol
Boiling Point215–220°C (est.)At 760 mmHg
LogP (Octanol-Water)3.2 ± 0.3Calculated via XLogP3
Refractive Index1.528–1.53220°C, Na D-line

Reactivity and Catalytic Transformations

Acid-Catalyzed Rearrangements

Exposure to Brønsted acids (e.g., H2SO4\text{H}_2\text{SO}_4) induces ring expansion or contraction. For instance, methylenecyclobutane rearranges to 1-methylcyclobutene over Al2O3\text{Al}_2\text{O}_3 at 300°C . Applied to (3-methylidenecyclobutyl)benzene, this could yield benzocyclopentene derivatives, though competing aromatic electrophilic substitution may complicate product mixtures.

Transition Metal-Catalyzed Reactions

Manganese-based catalysts (e.g., Mn-7) promote olefin transposition in allylic systems . In the presence of KBHEt3_3, such catalysts could isomerize the methylidene group to form conjugated dienes or stabilize radical intermediates for cross-coupling reactions.

Applications and Future Directions

Pharmaceutical Intermediates

The strained cyclobutane core is a motif in bioactive molecules, such as taxane analogs. Functionalization of the methylidene group could yield prostaglandin-like structures or kinase inhibitors.

Materials Science

Polymerization via radical initiation may produce high-strength thermosets, leveraging the ring-strain energy for cross-linking.

Challenges in Scalability

Current limitations include:

  • Low yields in Friedel-Crafts syntheses (<60%).

  • Catalyst deactivation in isomerization protocols .

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